molecular formula C4H10ClNO2 B12055147 Ethyl glycinate-13C2-15N hydrochloride

Ethyl glycinate-13C2-15N hydrochloride

Cat. No.: B12055147
M. Wt: 142.56 g/mol
InChI Key: TXTWXQXDMWILOF-XNBXTRTGSA-N
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Description

Ethyl glycinate-13C2-15N hydrochloride is a labeled compound used in various scientific research applications. It is a derivative of glycine, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is often used in studies involving metabolic pathways, environmental pollutant detection, and clinical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl glycinate-13C2-15N hydrochloride typically involves the esterification of glycine with ethanol in the presence of hydrochloric acid. The isotopically labeled glycine (glycine-13C2-15N) is reacted with ethanol to form the ethyl ester, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled glycine and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl glycinate-13C2-15N hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl glycinate-13C2-15N hydrochloride is widely used in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation of labeled atoms into biomolecules.

    Medicine: Utilized in clinical diagnostics for imaging and diagnostic purposes.

    Industry: Applied in environmental studies to detect and quantify pollutants

Mechanism of Action

The mechanism of action of ethyl glycinate-13C2-15N hydrochloride involves its incorporation into metabolic pathways where the labeled atoms can be traced using analytical techniques like NMR spectroscopy. The isotopic labels allow researchers to study the dynamics of metabolic processes and the fate of the compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl glycinate-13C2-15N hydrochloride is unique due to its specific isotopic labeling and the presence of the ethyl ester group, which makes it particularly useful in studies involving esterification and related reactions. Its labeled atoms provide valuable insights into metabolic pathways and reaction mechanisms .

Properties

Molecular Formula

C4H10ClNO2

Molecular Weight

142.56 g/mol

IUPAC Name

ethyl 2-(15N)azanylacetate;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1,4+1,5+1;

InChI Key

TXTWXQXDMWILOF-XNBXTRTGSA-N

Isomeric SMILES

CCO[13C](=O)[13CH2][15NH2].Cl

Canonical SMILES

CCOC(=O)CN.Cl

Origin of Product

United States

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